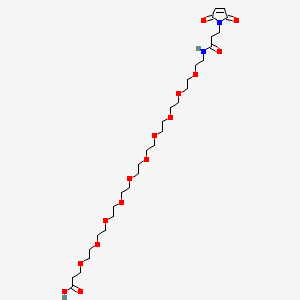
Lig2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lig2 is an inhibitor against high-risk strains of human papillomavirus (HPV) E6 oncoprotein.
Applications De Recherche Scientifique
Discovery and Development of LIG
Laser-Induced Graphene (LIG) is a 3D porous material created by direct laser writing with a CO2 laser on carbon materials in the ambient atmosphere, combining the preparation and patterning of 3D graphene into a single step. Since its discovery in 2014, LIG has seen significant interest in research due to its unique properties and various applications (Ye, James, & Tour, 2018).
Applications in Energy Storage Devices
LIG's applications in energy storage devices, particularly in supercapacitors and batteries, are noteworthy. This application stems from LIG's unique three-dimensional porous structure, which is achieved by scribing polymer materials with a CO2 laser (Ma, Zhu, Wang, Song, & Cao, 2020).
Environmental Applications
The environmental applications of LIG, particularly in areas such as energy conversion and storage, sensors, antibacterials, and desalination, have been significant. The advancements in synthetic techniques and the development of functional LIG composites have enabled its use in solving various environmental issues (Cheng et al., 2021).
Mechanical Sensing
LIG has found applications in mechanical sensing. Its ability to be synthesized on cellulosic materials like paper has opened doors to various potential applications, including strain and bending sensors, highlighting its versatility and potential for low-cost, sustainable mechanical sensing solutions (Kulyk et al., 2021).
Advancements in Synthesis and Patterning
Significant advancements in the synthesis and patterning of LIG from commercial polymers have been achieved, paving the way for its use in electronic and energy storage devices. The one-step, scalable approach for producing and patterning porous graphene films with 3D networks from commercial polymer films using a CO2 infrared laser is particularly notable (Lin et al., 2014).
Wearable and Flexible Electronics
LIG's application in wearable and flexible electronics, especially as a material for flexible and embeddable gas sensors, is an area of growing interest. The formation of flexible gas sensors that can be incorporated on a variety of surfaces, including in cement to form refractory composite materials, showcases LIG's potential in this domain (Stanford et al., 2019).
Water Treatment and Adsorption
LIG's use as an effective adsorbent for water treatment has been demonstrated, with significant removal of dyes from aqueous solutions observed. This solvent-free fabrication of LIG, generated on surfaces, could be an advantageous graphene-based adsorbent for water remediation (Rathinam et al., 2017).
Flexible IoT Sensors
The application of LIG in the Internet of Things (IoT) as flexible antenna-based strain sensors for wireless human motion monitoring has been explored. This leverages the sensitivity of LIG in detecting strain, thereby enabling its use in real-time applications like human motion monitoring and industrial strain sensing (Sindhu et al., 2021).
Propriétés
Nom du produit |
Lig2 |
|---|---|
Formule moléculaire |
C17H15N5OS |
Poids moléculaire |
337.4 |
Nom IUPAC |
N-((6-Methyl-1H-benzo[d]imidazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15N5OS/c1-10-4-5-11-12(7-10)20-16(19-11)9-18-17(23)14-8-13(21-22-14)15-3-2-6-24-15/h2-8H,9H2,1H3,(H,18,23)(H,19,20)(H,21,22) |
Clé InChI |
YHVANOSCUQPYAX-UHFFFAOYSA-N |
SMILES |
O=C(C1=NNC(C2=CC=CS2)=C1)NCC3=NC4=CC=C(C)C=C4N3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lig-2; Lig 2; Lig2; ZINC-362643639; ZINC 362643639; ZINC362643639 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-9-(2-methylpyridin-4-yl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B1193108.png)
![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid](/img/structure/B1193111.png)